Hydrodechlorination Selectivity for -CF₂H Synthesis
Under continuous-flow heterogeneous Pd catalysis with tetrabutylammonium acetate additive, a chlorodifluoromethyl-substituted pyrazole derivative undergoes selective hydrodechlorination to the corresponding difluoromethyl (-CF₂H) product with quantitative conversion at a space-time yield of 1.5 h⁻¹ (SVmol) . The 3-(trifluoromethyl)-1H-pyrazole analog cannot undergo this transformation because it lacks a C–Cl bond, while the 3-(difluoromethyl)-1H-pyrazole analog is the product rather than the precursor, rendering it unsuitable for this synthetic strategy .
| Evidence Dimension | Hydrodechlorination yield to -CF₂H product |
|---|---|
| Target Compound Data | Quantitative conversion (>99%) at SVmol = 1.5 h⁻¹ |
| Comparator Or Baseline | 3-(Trifluoromethyl)-1H-pyrazole: reaction not applicable (no C–Cl bond); 3-(Difluoromethyl)-1H-pyrazole: not a precursor |
| Quantified Difference | Unique reactivity not achievable with comparator analogs |
| Conditions | Continuous-flow reactor; Pd/Ca₃(PO₄)₂/C catalyst; tetrabutylammonium acetate; H₂ atmosphere; catalytic hydrogenative dechlorination |
Why This Matters
This selectivity enables the compound to serve as a direct precursor to the -CF₂H pharmacophore present in multi-blockbuster SDHI fungicides, a synthetic role that -CF₃ and -CHF₂ analogs cannot fulfill.
- [1] Ishitani, H., Kawase, T., Das, A., & Kobayashi, S. (2023). Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. Catalysis Science & Technology, 13, 3282–3291. View Source
